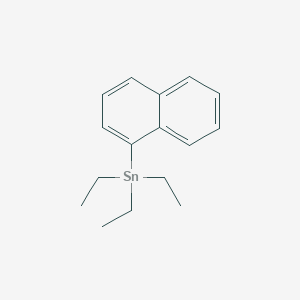
Triethyl(naphthalen-1-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(naphthalen-1-yl)stannane is an organotin compound with the molecular formula C16H22Sn. This compound features a naphthalene ring bonded to a tin atom, which is further bonded to three ethyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyl(naphthalen-1-yl)stannane can be synthesized through various methods, including the reaction of naphthalen-1-yllithium with triethyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
C10H7Li+(C2H5)3SnCl→C10H7Sn(C2H5)3+LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(naphthalen-1-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Triethyl(naphthalen-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of Triethyl(naphthalen-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethyl(phenyl)stannane
- Triethyl(benzyl)stannane
- Triethyl(2-naphthyl)stannane
Uniqueness
Triethyl(naphthalen-1-yl)stannane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
116159-67-2 |
|---|---|
Molekularformel |
C16H22Sn |
Molekulargewicht |
333.1 g/mol |
IUPAC-Name |
triethyl(naphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-7H;3*1H2,2H3; |
InChI-Schlüssel |
IKQDHURUHIJUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)


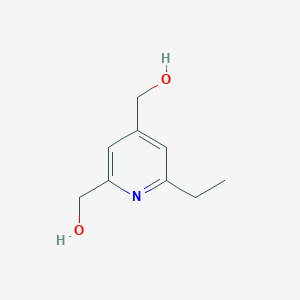
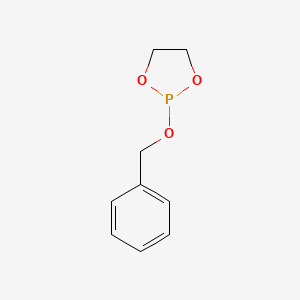

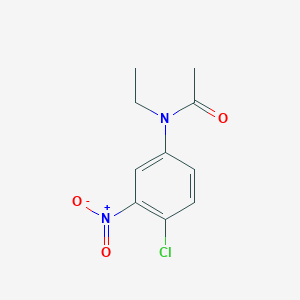
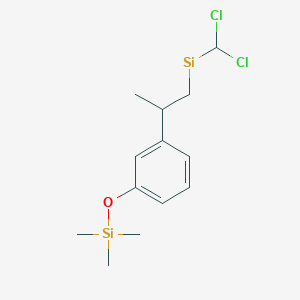
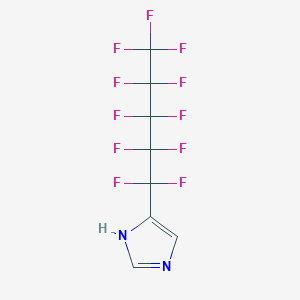
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
